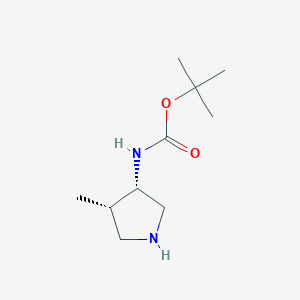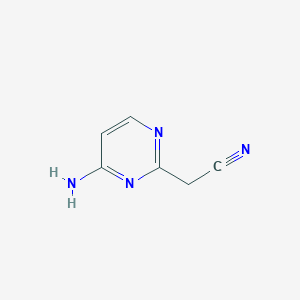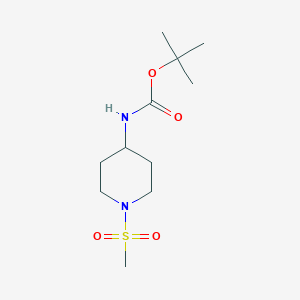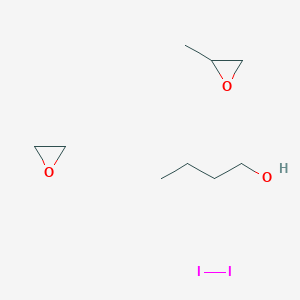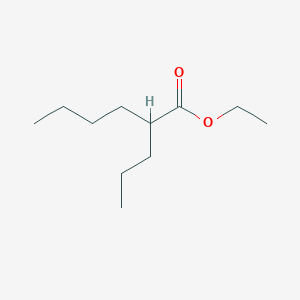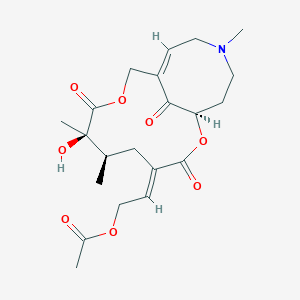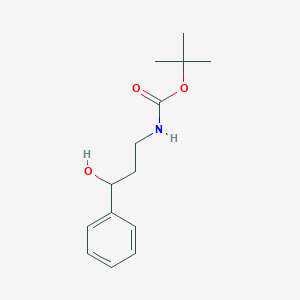
tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate is a chemical compound that belongs to the class of organic compounds known as carbamates. Carbamates are derived from carbamic acid and contain the carbamate group (-NHCOO-). They are used in a variety of applications, including as intermediates in pharmaceutical synthesis and as protective groups in organic chemistry.
Synthesis Analysis
The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another approach involves the iodolactamization process, which was key in the enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate . Additionally, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification has been studied, leading to optically pure enantiomers .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates typically includes a tert-butyl group attached to the nitrogen atom of the carbamate functional group. This structure is important for the stability and reactivity of the compound. For example, the tert-butyl group can act as a protecting group for the nitrogen atom during synthesis and can be removed under specific conditions when the protected functionality is no longer needed .
Chemical Reactions Analysis
Tert-butyl carbamates can undergo various chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . They can also be involved in C-H amination reactions, as demonstrated by the dirhodium(II)-catalyzed C-H amination reaction of a tert-butyl carbamate derivative, leading to the formation of oxazolidinone and further conversion to monoprotected 2-amino-2-methyl-1,3-propanediols . The versatility of tert-butyl carbamates as intermediates is further highlighted by their use in asymmetric Mannich reactions to synthesize chiral amino carbonyl compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The tert-butyl group imparts steric bulk, which can affect the solubility and reactivity of the compound. The carbamate group itself is polar, which can contribute to the compound's solubility in polar solvents. The stability of tert-butyl carbamates under various conditions is also an important property, especially when used as intermediates in the synthesis of biologically active compounds 10.
科学研究应用
Environmental Occurrence and Fate of Synthetic Phenolic Antioxidants
Research indicates that synthetic phenolic antioxidants (SPAs), which share structural similarities with tert-butyl carbamate derivatives, have been widely used in industrial and commercial products to retard oxidative reactions. Environmental studies have detected SPAs in various matrices, including indoor dust, outdoor air particulates, and water bodies. Their presence in human tissues and fluids suggests significant human exposure, potentially through food intake, dust ingestion, and personal care products. Toxicity studies raise concerns about some SPAs' potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity, suggesting the need for future research into novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Biodegradation of Ether Oxygenates in Soil and Groundwater
The biodegradation and fate of gasoline ether oxygenates, such as ethyl tert-butyl ether (ETBE), have been extensively reviewed. These compounds can be aerobically degraded in soil and groundwater by microorganisms, which utilize them as carbon and energy sources. The degradation pathway typically involves hydroxylation, leading to several intermediates. Although ETBE degradation in the presence of co-contaminants or under anaerobic conditions remains less understood, this research highlights the potential for bioremediation strategies in contaminated environments (Thornton et al., 2020).
Decomposition of Methyl Tert-Butyl Ether by Cold Plasma
A study on the decomposition of methyl tert-butyl ether (MTBE), a compound structurally related to tert-butyl carbamates, highlights the use of cold plasma technology. This innovative approach demonstrates the feasibility of using radio frequency (RF) plasma reactors for the efficient decomposition of MTBE, transforming it into less harmful substances. This research may provide insights into new methods for the environmental remediation of contaminants related to tert-butyl carbamate derivatives (Hsieh et al., 2011).
Carbamate Degradation and Loss
A comprehensive review of the degradation of chlorpropham, a primary N-phenyl carbamate, discusses the environmental impact, degradation rates, and legislative concerns surrounding carbamates. Given the structural similarities, this research could offer relevant insights into the environmental behaviors, degradation pathways, and regulatory considerations for tert-butyl carbamate derivatives (Smith & Bucher, 2012).
安全和危害
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
属性
IUPAC Name |
tert-butyl N-(3-hydroxy-3-phenylpropyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-10-9-12(16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMCJSCAZCSSEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572721 |
Source


|
| Record name | tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate | |
CAS RN |
257892-43-6 |
Source


|
| Record name | tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

